molecular formula C6H4ClN3 B11724946 4-Chloro-6-methylpyrimidine-2-carbonitrile CAS No. 98141-38-9

4-Chloro-6-methylpyrimidine-2-carbonitrile

Cat. No.: B11724946
CAS No.: 98141-38-9
M. Wt: 153.57 g/mol
InChI Key: RYWOTJZWYKSEKT-UHFFFAOYSA-N
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Description

4-Chloro-6-methylpyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H4ClN3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methylpyrimidine-2-carbonitrile typically involves the reaction of 4,6-dichloro-2-methylthiopyrimidine with sodium ethoxide in ethanol at room temperature. This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, which can be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are not typically disclosed in public literature .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include sodium ethoxide, amines, and alkoxides. Reaction conditions typically involve solvents like ethanol and temperatures ranging from room temperature to slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 4-amino-6-methylpyrimidine-2-carbonitrile derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methylpyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and nitrile groups makes it a versatile intermediate for further chemical modifications .

Properties

CAS No.

98141-38-9

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

IUPAC Name

4-chloro-6-methylpyrimidine-2-carbonitrile

InChI

InChI=1S/C6H4ClN3/c1-4-2-5(7)10-6(3-8)9-4/h2H,1H3

InChI Key

RYWOTJZWYKSEKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C#N)Cl

Origin of Product

United States

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